molecular formula C17H10ClF3N3NaO4S B179417 Acid red 266 CAS No. 57741-47-6

Acid red 266

Cat. No. B179417
CAS RN: 57741-47-6
M. Wt: 467.8 g/mol
InChI Key: GVLHHJPRNMDLLL-UHFFFAOYSA-M
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Description

Acid Red 266, also known as Merpacyl Red B, is a dark brown-red powder . It is slightly soluble in water . The linear formula of Acid Red 266 is C17H10ClF3N3O4S . It has a CAS number of 57741-47-6 and a molecular weight of 467.786 .


Synthesis Analysis

The synthesis of Acid Red 266 involves the diazotization of 4-chloro-2-trifluoromethylaniline and coupling with gamma acid . This process is carried out under acidic conditions .


Molecular Structure Analysis

The molecular structure of Acid Red 266 is classified under the azo class . The molecular formula is C17H10ClF3N3NaO4S , and the molecular weight is 467.78 .


Chemical Reactions Analysis

The aggregation behavior of aqueous solutions of Acid Red 266 has been investigated using a combination of three different analytical methods: F NMR, UV/Vis spectroscopy, and static light scattering (SLS) . The same range of concentration was studied by all three methods .


Physical And Chemical Properties Analysis

Acid Red 266 is a dark brown-red powder . It is slightly soluble in water . In concentrated sulfuric acid, it forms a deep red solution . There is a slight change of copper ion during staining, but no change of iron ion during staining .

Scientific Research Applications

  • Aggregation Behavior : Acid Red 266 exhibits specific aggregation behavior in aqueous solutions, which has been studied using methods like 19F-NMR, UV/Vis spectroscopy, and static light scattering. These studies help in understanding the molecular interactions and structural arrangement in the aggregates formed by this dye (Neumann, Huber, & Pollmann, 2000).

  • Environmental Impact of Chemical Fertilization : Research on soil acidification in Southern China indicates that chemical nitrogen fertilization, involving compounds like Acid Red 266, can significantly affect soil pH and composition, influencing agricultural productivity (Cai et al., 2015).

  • Degradation Studies : The degradation of Acid Red 266 under subcritical water conditions using H2O2 has been investigated, providing insights into the effectiveness of various treatments for dye degradation and the factors influencing these processes (Kayan & Gözmen, 2012).

  • Effects on Soil Properties and Bacterial Communities : Studies have shown that manure and chemical fertilizers, including those containing Acid Red 266, have different impacts on the chemical properties of soil and the composition of bacterial communities. This research is crucial for understanding how various agricultural practices influence soil health and fertility (Xun et al., 2016).

  • Bioleaching of Rare Earth and Radioactive Elements : Research involving the bioleaching of rare earth and radioactive elements from red mud using Acid Red 266 has provided important insights into environmental remediation and resource recovery (Qu & Lian, 2013).

Safety And Hazards

According to the safety data sheet, Acid Red 266 may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves, eye protection, face protection, and hearing protection are recommended .

properties

IUPAC Name

sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLHHJPRNMDLLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886238, DTXSID30924104
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-{2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

CAS RN

57741-47-6, 12217-37-7
Record name 2-Naphthalenesulfonic acid, 6-amino-5-(2-(4-chloro-2-(trifluoromethyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057741476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-{2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
B Neumann, K Huber, P Pollmann - Physical Chemistry Chemical …, 2000 - pubs.rsc.org
… The aggregation behaviour of aqueous solutions of the azo dye Acid Red 266 has been … This twist angle proves that the CF 3 group of one Acid Red 266 molecule must be covered …
Number of citations: 60 pubs.rsc.org
B Neumann - Langmuir, 2001 - ACS Publications
… The aggregation behavior of the azo dye Acid Red 266 has been investigated in pure water and in the presence of additional electrolyte (0.05 M NaCl) at 20 C by UV/vis spectroscopy …
Number of citations: 18 pubs.acs.org
A Alfutimie, AP Ormerod, JW Jones, H Wheatcroft… - Liquid …, 2015 - Taylor & Francis
Chromonic liquid crystals are currently receiving increased attention because they have applications in a wide range of products. In this study, we have compared the chromonic …
Number of citations: 6 www.tandfonline.com
A Alfutimie, AP Ormerod, DJ Edwards, GJT Tiddy… - Liquid …, 2015 - Taylor & Francis
… The larger order parameters for urea appear to arise from some intercalation of urea into the acid red 266 stacks. There is no evidence for changes in ‘water structure’ by the addition of …
Number of citations: 3 www.tandfonline.com
B Neumann, P Pollmann - Physical Chemistry Chemical Physics, 2001 - pubs.rsc.org
The effect of high pressure up to 2400 bar on the UV–Vis spectra of three azo dyes, Acid Red 266 (AR), Benzopurpurine 4B (BP) and Congo Red (CR), in ethane-1,2-diol and water was …
Number of citations: 10 pubs.rsc.org
M Mirzaie, A Rashidi, HA Tayebi… - Journal of Chemical …, 2018 - jchr.damghan.iau.ir
The purpose of the present study was to increase the adsorption capacity of SBA-15 for acidic dyes. Ordered mesoporous silica SBA-15 was successfully synthesized and functionalized …
Number of citations: 2 jchr.damghan.iau.ir
Ö Gökkuş, M Oğuz - Desalination and Water Treatment, 2011 - Taylor & Francis
… names CI Reactive Yellow 176 and CI Acid Red 266, respectively. Color and COD removals … COD removal above 89% for CI Acid Red 266 and decolorization efficiency above 95% and …
Number of citations: 21 www.tandfonline.com
CL Yang, J McGarrahan - Journal of hazardous materials, 2005 - Elsevier
… 3 shows the azo structure of Acid Red-266. Disperse Yellow-218 has an unknown azo-based chemical structure. The dyes used in this study were chosen to represent the variety of …
Number of citations: 223 www.sciencedirect.com
ME Russo, A Marzocchella, G Olivieri… - Chemical Engineering …, 2009 - iris.unina.it
… dyes composing it: Acid Blue 62, Acid Red 266 and Acid Yellow 49. Adsorption isotherms and … The maximum adsorption capacity of lyophilised biomass with respect to Acid Red 266, …
Number of citations: 11 www.iris.unina.it
M Mirzaie, A Rashidi, HA Tayebi… - Physical Chemistry …, 2018 - physchemres.org
… The CI acid blue 62 dye and CI acid red 266 were prepared by … for acid red 266, the maximum amount of absorption (qmax) of acid blue 62 dye will be higher than that for acid red 266 …
Number of citations: 6 www.physchemres.org

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